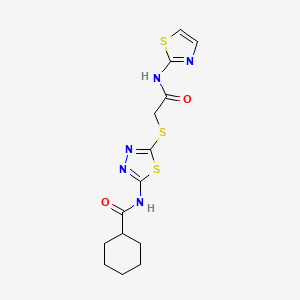![molecular formula C19H20N4O5S B2535558 N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105238-75-2](/img/structure/B2535558.png)
N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide” is a complex organic molecule . It contains a dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For example, the amide group might undergo hydrolysis or condensation reactions, while the thioether group could participate in oxidation reactions .Physical and Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Antitumor Research
Heterocyclic compounds, often derived from similar complex molecules, play a significant role in antitumor research. The study by H. Shams et al. (2010) explores the synthesis of various heterocyclic derivatives with notable antitumor activities. These compounds, synthesized through regioselective attacks and cyclization, were evaluated against human cancer cell lines, showing significant inhibitory effects. This approach underscores the potential of designing complex molecules for targeted antitumor activities.
Antibacterial Applications of Heterocyclic Derivatives
The synthesis of heterocyclic compounds bearing specific functional groups has also been explored for antibacterial applications. For instance, I. Singh et al. (2010) synthesized derivatives demonstrating potent antibacterial activity. The structural modification and inclusion of various substituents contribute to the compounds' effectiveness, suggesting the critical role of chemical structure in antimicrobial potency.
Central Nervous System Depressant Activity
Compounds derived from similar chemical frameworks have been evaluated for their potential as central nervous system (CNS) depressants. The work by K. Manjunath et al. (1997) highlights the synthesis of thieno[2,3-d]pyrimidin-4-ones and derivatives, showcasing marked sedative actions. This research indicates the possibilities for developing novel CNS depressants from complex heterocyclic compounds.
Conformational Restriction for Activity Improvement
The design of conformationally restricted analogs of biologically active compounds, such as those discussed by Yuji Kazuta et al. (2002), aims to enhance activity and study bioactive conformations. The synthesis of cyclopropane derivatives as histamine analogs exemplifies the approach to improve pharmacological properties through structural manipulation.
Synthesis and Evaluation of Anticancer and Antimicrobial Agents
The exploration of novel synthesis pathways and the biological evaluation of the resulting compounds are central to discovering new anticancer and antimicrobial agents. Studies like those conducted by G. Berest et al. (2011) and J. Warkentin (2009) demonstrate the potential of heterocyclic compounds in this realm, highlighting the importance of innovative synthetic strategies and thorough biological assessments.
Safety and Hazards
The compound is likely to have certain safety hazards associated with it. For example, it may be harmful if swallowed, inhaled, or comes into contact with skin . It’s important to handle it with appropriate safety precautions, such as wearing protective gloves and eye protection, and using it only in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary targets of N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide are currently unknown
Mode of Action
It’s possible that it may involve intramolecular aromatic electrophilic substitution . More research is needed to fully understand how this compound interacts with its targets and the resulting changes that occur.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects is crucial for predicting the compound’s potential therapeutic effects and side effects.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c24-16(20-11-1-2-11)8-13-9-17(25)23-19(22-13)29-10-18(26)21-12-3-4-14-15(7-12)28-6-5-27-14/h3-4,7,9,11H,1-2,5-6,8,10H2,(H,20,24)(H,21,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHADNGXANNDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2535475.png)
![5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic Acid](/img/structure/B2535476.png)
![Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2535477.png)
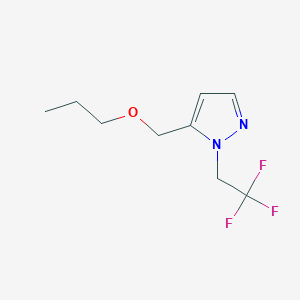
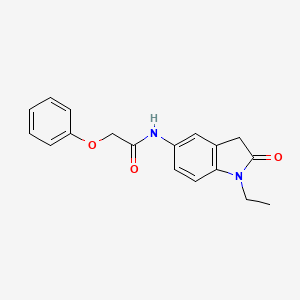
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)
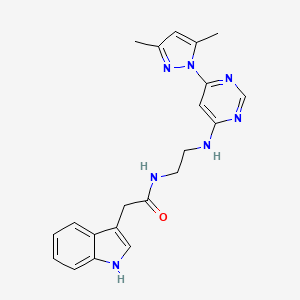

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)
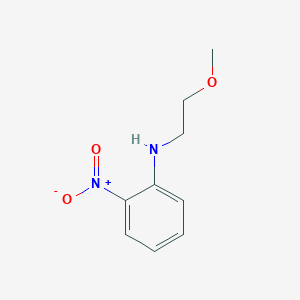
![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)
![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2535496.png)
![Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)
